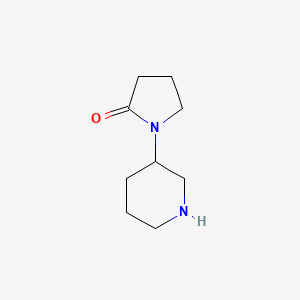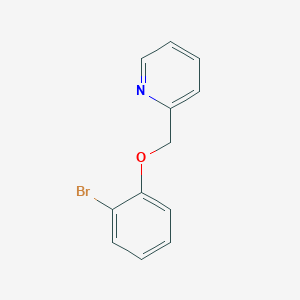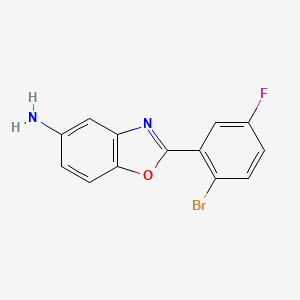
6-Bromo-4,8-dichloroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4,8-dichloroquinoline-3-carbonitrile is a synthetic compound that belongs to the class of quinoline derivatives. It is known for its potent antibacterial, antifungal, and antiproliferative properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile involves a multistep procedure. One common method starts with the reaction of aniline with ethyl chloroacetate to form the intermediate ethyl 2-chloroaniline. This intermediate is then reacted with malononitrile to form ethyl 2-(2-cyano-3-phenylamino-4,8-dichloroquinolin-6-yl)acetate. The final product is obtained by the hydrolysis of this intermediate with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of 6-bromo-4,8-dichloroquinoline and sodium cyanide in an appropriate solvent, followed by purification to obtain the target product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,8-dichloroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include sodium cyanide and other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring structure.
Common Reagents and Conditions
Substitution Reactions: Sodium cyanide in an appropriate solvent.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium cyanide yield the corresponding nitrile derivatives .
Scientific Research Applications
6-Bromo-4,8-dichloroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antibacterial and antifungal properties.
Medicine: Investigated for its antiproliferative effects, making it a potential candidate for cancer research.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. Its antibacterial and antifungal properties are attributed to its ability to interfere with the synthesis of essential biomolecules in microorganisms. The antiproliferative effects are likely due to its interaction with cellular pathways that regulate cell growth and division.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-3,4-dichloroquinoline: Another quinoline derivative with similar properties.
6-Bromo-4,8-dichloroquinoline-3-carboxamide: A related compound with a carboxamide group instead of a carbonitrile group.
Uniqueness
6-Bromo-4,8-dichloroquinoline-3-carbonitrile is unique due to its specific combination of bromine, chlorine, and nitrile functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-4,8-dichloroquinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrCl2N2/c11-6-1-7-9(13)5(3-14)4-15-10(7)8(12)2-6/h1-2,4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUYJGKSUKENAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrCl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640758 |
Source


|
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-77-2 |
Source


|
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(Benzo[d]oxazol-2-yl)piperidin-3-ol](/img/structure/B1291176.png)



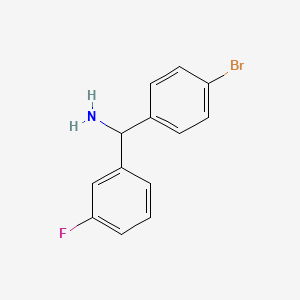
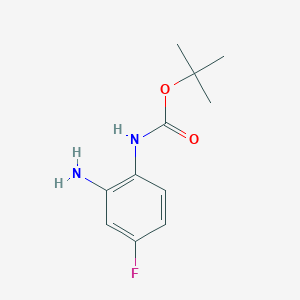
![2-(sulfanylmethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1291195.png)
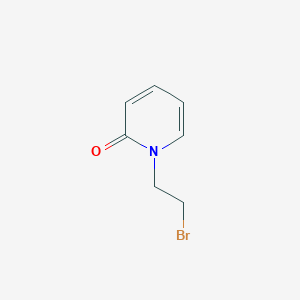
![tert-butyl N-[3-(3-methylpiperidin-1-yl)-3-oxopropyl]carbamate](/img/structure/B1291201.png)
